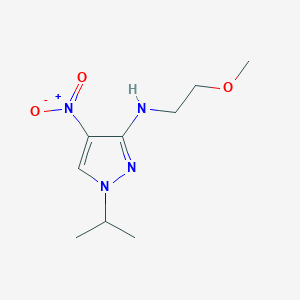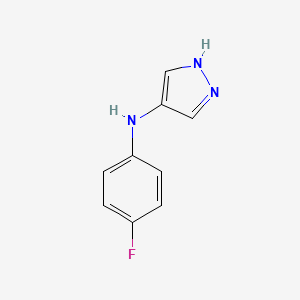![molecular formula C19H14N2O4S B2585846 (2E)-2-{[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid CAS No. 1100755-54-1](/img/structure/B2585846.png)
(2E)-2-{[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-2-{[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid is a complex organic molecule that features a thiazolidine ring, a carboxylic acid group, and a phthalimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid typically involves the condensation of 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzaldehyde with thiazolidine-4-carboxylic acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice. Purification steps might include recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the phthalimide moiety, potentially converting them to hydroxyl groups.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives of the phthalimide moiety.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s structural features make it a candidate for studying enzyme interactions and protein binding. Its ability to form stable complexes with biological macromolecules is of particular interest.
Medicine
Medically, the compound is being investigated for its potential as a therapeutic agent. Its structural similarity to other bioactive molecules suggests it could have applications in drug design, particularly in targeting specific enzymes or receptors.
Industry
In industrial applications, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers or coatings. Its ability to undergo various chemical reactions allows for the creation of materials with tailored properties.
Mechanism of Action
The mechanism by which (2E)-2-{[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid exerts its effects is largely dependent on its interaction with biological targets. The compound can bind to enzymes or receptors, altering their activity. This binding is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways involved can vary, but common targets include enzymes involved in metabolic processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-4-carboxylic acid: Shares the thiazolidine ring and carboxylic acid group but lacks the phthalimide moiety.
Phthalimide derivatives: Compounds like phthaloyl glycine share the phthalimide structure but differ in other functional groups.
Uniqueness
The uniqueness of (2E)-2-{[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid lies in its combination of structural features. The presence of both a thiazolidine ring and a phthalimide moiety in a single molecule provides a unique set of chemical properties and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2E)-2-[[4-(1,3-dioxoisoindol-2-yl)phenyl]methylidene]-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S/c22-17-13-3-1-2-4-14(13)18(23)21(17)12-7-5-11(6-8-12)9-16-20-15(10-26-16)19(24)25/h1-9,15,20H,10H2,(H,24,25)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFHKMSFBFBXPX-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=CC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)S1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(N/C(=C\C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)/S1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-1-(3-chlorophenyl)-3-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)urea](/img/structure/B2585766.png)
![1-[4-(4-{[1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2585768.png)


![2-(benzo[d]isoxazol-3-yl)-N-(4-morpholinobut-2-yn-1-yl)acetamide](/img/structure/B2585772.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2585773.png)
![4-{[(Oxan-4-yl)methyl]sulfanyl}pyridine hydrobromide](/img/structure/B2585774.png)
![1-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}isoquinoline-3-carboxamide](/img/structure/B2585780.png)
![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2585781.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxybenzamide](/img/structure/B2585785.png)

